Bssdp

Descripción general

Descripción

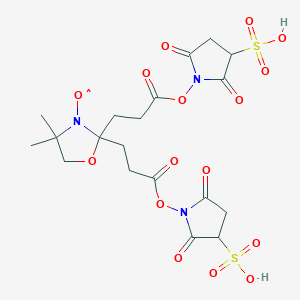

Bis(sulfo-N-succinimidyl) doxyl-2-spiro-4’-pimelate is a bifunctional spin-labeling reagent. It is a membrane-impermeant compound used primarily in biochemical and biophysical studies to label proteins and other macromolecules. This compound is particularly useful in electron paramagnetic resonance (EPR) spectroscopy due to its ability to provide detailed information about the local environment and dynamics of the labeled site.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of bis(sulfo-N-succinimidyl) doxyl-2-spiro-4’-pimelate involves multiple steps. The starting material is typically a doxyl derivative, which undergoes a series of reactions to introduce the sulfo-N-succinimidyl groups. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of bis(sulfo-N-succinimidyl) doxyl-2-spiro-4’-pimelate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as chromatography and recrystallization are employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Bis(sulfo-N-succinimidyl) doxyl-2-spiro-4’-pimelate undergoes various chemical reactions, including:

Substitution Reactions: The sulfo-N-succinimidyl groups can react with nucleophiles such as amines, forming stable amide bonds.

Oxidation and Reduction: The doxyl moiety can participate in redox reactions, which are crucial for its function as a spin label.

Common Reagents and Conditions

Nucleophiles: Amines and thiols are commonly used to react with the sulfo-N-succinimidyl groups.

Solvents: Organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used.

Catalysts: Specific catalysts may be employed to enhance reaction rates and selectivity.

Major Products

The primary products of these reactions are labeled proteins or other macromolecules, which can be analyzed using techniques like EPR spectroscopy to gain insights into their structure and dynamics.

Aplicaciones Científicas De Investigación

Biochemical Applications

BSSDP is primarily recognized for its role in biochemical research, particularly in the study of redox reactions and thiol-disulfide exchange processes. Its applications include:

- Antioxidant Activity : this compound exhibits antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in studies related to aging and neurodegenerative diseases, where oxidative damage plays a significant role.

- Protein Folding and Stability : this compound can facilitate proper protein folding by participating in disulfide bond formation, which is crucial for the structural integrity of many proteins. This application is vital in the production of therapeutic proteins and enzymes.

Materials Science

In materials science, this compound has been explored for its potential to enhance the properties of polymers and nanomaterials:

- Polymer Modification : Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This modification is beneficial for creating advanced materials used in packaging, coatings, and biomedical devices.

- Nanocomposite Development : this compound can serve as a coupling agent in the synthesis of nanocomposites, improving interfacial adhesion between nanoparticles and polymer matrices. This application is essential for developing high-performance materials with tailored properties.

Pharmaceutical Applications

The pharmaceutical industry has also shown interest in this compound due to its biological activity:

- Drug Delivery Systems : this compound can be utilized in the design of drug delivery systems that exploit its redox-sensitive properties. This allows for controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects.

- Antimicrobial Agents : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant effects of this compound demonstrated its ability to scavenge free radicals effectively. The research involved cellular assays where this compound was shown to reduce oxidative stress markers significantly, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Polymer Enhancement

In a collaborative project between material scientists and chemists, this compound was integrated into a polymer matrix to create a composite material with enhanced mechanical strength and thermal resistance. The resulting material was tested under various conditions, showing improved performance compared to traditional polymers.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemistry | Antioxidant activity | Protects against oxidative stress |

| Protein folding | Enhances protein stability | |

| Materials Science | Polymer modification | Improves mechanical properties |

| Nanocomposite development | Enhances interfacial adhesion | |

| Pharmaceuticals | Drug delivery systems | Controlled release of drugs |

| Antimicrobial agents | Combatting resistant bacterial strains |

Mecanismo De Acción

The mechanism of action of bis(sulfo-N-succinimidyl) doxyl-2-spiro-4’-pimelate involves its ability to form stable covalent bonds with target molecules. The sulfo-N-succinimidyl groups react with nucleophilic sites on proteins or other macromolecules, resulting in the attachment of the doxyl spin label. This allows for the detailed study of the labeled site’s local environment and dynamics using EPR spectroscopy.

Comparación Con Compuestos Similares

Bis(sulfo-N-succinimidyl) doxyl-2-spiro-4’-pimelate is unique due to its bifunctional nature and membrane-impermeant properties. Similar compounds include:

Bis(sulfo-N-succinimidyl) doxyl-2-spiro-5’-azelate: A homologue with a longer carbon backbone, allowing it to span longer distances between reactive groups on a protein.

Bis(sulfo-N-succinimidyl) doxyl-2-spiro-4’-pimelate: The parent compound, which shares similar properties but with a shorter backbone.

These compounds are used in similar applications but may differ in their specific reactivity and labeling efficiency.

Actividad Biológica

Bssdp, or bis(sulfo-N-succinimidyl)-[15N,2H16]doxyl-2-spiro-4'-pimelate, is a compound that has garnered attention for its potential biological applications, particularly in the context of protein labeling and interaction studies. This article delves into the biological activity of this compound, focusing on its synthesis, characterization, and the implications of its use in various biological assays.

Synthesis and Characterization

This compound is synthesized through a series of chemical reactions that involve the modification of existing compounds to enhance their functional properties. The synthesis typically includes the use of bifunctional reagents that allow for specific labeling of proteins. The characterization of this compound involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structural integrity and purity of the synthesized compound.

- Infrared (IR) Spectroscopy : Helps in identifying functional groups present in this compound.

- Mass Spectrometry : Provides molecular weight information and confirms the identity of the compound.

Biological Activity Assessment

The biological activity of this compound has been primarily assessed through its interaction with epidermal growth factor (EGF) receptors. Studies have shown that this compound can be effectively used to label EGF, facilitating investigations into receptor dynamics. Key findings include:

- Stimulation of EGF Receptor Autophosphorylation : this compound-modified EGF retains its ability to stimulate autophosphorylation and dimerization of EGF receptors, which are crucial for downstream signaling pathways .

- EPR Studies : Electron Paramagnetic Resonance (EPR) studies using this compound have revealed insights into the rotational dynamics of the EGF/EGF receptor complex, indicating that the spin label does not interfere with the biological activity of EGF .

Case Studies

-

EGF Receptor Binding Studies :

- In a study involving A431 cells, it was demonstrated that this compound-modified mEGF competes effectively with unmodified EGF for receptor binding. This indicates that this compound does not hinder the functional capacity of EGF while providing a means to study receptor interactions in real-time.

-

In Vitro Assays :

- Various in vitro assays have been conducted to evaluate the efficacy and safety profile of this compound-labeled proteins. Results suggest that while this compound facilitates detailed studies on protein dynamics, it does not exhibit any significant cytotoxic effects on cultured cells at concentrations used in experiments .

Comparative Analysis

| Property | This compound | Other Labels |

|---|---|---|

| Labeling Efficiency | High | Variable |

| Impact on Protein Activity | Minimal to None | Often affects activity |

| Application Scope | Protein dynamics, receptor studies | General protein labeling |

| Safety Profile | Non-cytotoxic at experimental doses | Varies widely |

Propiedades

InChI |

InChI=1S/C19H24N3O16S2/c1-18(2)9-36-19(22(18)29,5-3-14(25)37-20-12(23)7-10(16(20)27)39(30,31)32)6-4-15(26)38-21-13(24)8-11(17(21)28)40(33,34)35/h10-11H,3-9H2,1-2H3,(H,30,31,32)(H,33,34,35) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYBJYBHNBISJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(N1[O])(CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N3O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907306 | |

| Record name | (2,2-Bis{3-[(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy]-3-oxopropyl}-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102260-45-7 | |

| Record name | Bis(sulfo-N-succinimidyl)doxyl-2-spiro-4'-pimelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102260457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-Bis{3-[(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy]-3-oxopropyl}-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.